3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
Description
This compound features a propan-1-one backbone linked to an azetidine ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group. The azetidine (4-membered nitrogen heterocycle) introduces conformational rigidity, while the 1,2,4-oxadiazole-thiophene system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(8-10-24-14-5-2-1-3-6-14)21-11-13(12-21)18-19-17(20-23-18)15-7-4-9-25-15/h1-7,9,13H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGSGUWBMHEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane. The azetidine ring is then formed through a cyclization reaction, and the phenylsulfanyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo a variety of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Brominated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical structures.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the oxadiazole and thiophene rings can participate in π-π stacking interactions or hydrogen bonding. The azetidine ring can provide additional steric bulk, influencing the overall binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Oxadiazole Derivatives
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1286708-64-2):
This compound shares the thiophene-oxadiazole core but replaces the azetidine and phenylsulfanyl groups with a propanamine chain. The amine group may enhance solubility, while the absence of azetidine reduces rigidity. Marketed for medicinal use, its activity likely stems from oxadiazole’s electron-deficient aromatic system, which interacts with biological targets .- Compound IIb (from ): Contains a thiophen-2-yl group within a dihydropyrazole structure. Biological screening of such analogs often focuses on anti-inflammatory or antimicrobial activity .
Azetidine-Containing Analogs
- 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride :
Features an azetidine ring substituted with a trifluoromethoxyphenyl group. The fluorine atoms improve metabolic stability, but the absence of oxadiazole-thiophene limits π-interactions. Such compounds are explored for CNS targets due to azetidine’s rigidity .
Phenylsulfanyl-Containing Compounds
- 1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-o :
Includes a bromophenyl group but lacks the azetidine-oxadiazole system. The bromine atom increases molecular weight and may influence halogen bonding. Phenylsulfanyl in the target compound offers comparable lipophilicity without heavy halogen atoms .
Structural and Functional Data Table
Key Research Findings and Implications
- Conformational Rigidity : The azetidine ring in the target compound likely enhances binding specificity compared to flexible analogs like the propanamine derivative .
- Synthetic Challenges : highlights reflux with hydrazine hydrate as a method for oxadiazole formation, suggesting plausible routes for synthesizing the target compound’s oxadiazole-azetidine system .
Biological Activity
The compound 3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one represents a novel addition to the class of biologically active compounds, particularly those containing oxadiazole and thiophene moieties. This article delves into its biological activity, focusing on its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : The compound features a propanone backbone with a phenylsulfanyl group and an azetidine ring.
- Functional Groups : Notably, it contains a thiophen-2-yl group and a 1,2,4-oxadiazol-5-yl moiety, which are known for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S2 |
| Molecular Weight | 358.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds with oxadiazole and thiophene derivatives exhibit significant anticancer properties. A study focused on similar derivatives demonstrated that para-substituted halogen and hydroxy derivatives showed remarkable potential against the MCF-7 breast cancer cell line, indicating that structural modifications can enhance anticancer efficacy .
Case Study: Oxadiazole Derivatives
A series of thiazolidin-4-one analogues containing oxadiazole rings were synthesized and evaluated for their anticancer activity. The presence of electron-donating groups at specific positions significantly increased their efficacy against various cancer cell lines. For instance, compounds with methoxy groups showed improved activity compared to their counterparts lacking such substitutions .
Antimicrobial Activity
The antimicrobial potential of compounds featuring thiophene and oxadiazole has been extensively studied. The presence of electron-withdrawing groups has been shown to enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6 mg/ml |
| Compound B | Escherichia coli | 8 mg/ml |
| Compound C | Candida albicans | 4 mg/ml |
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated that certain derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following insights have been derived from recent studies:
- Substituent Effects : Electron-donating groups at the para position enhance anticancer and antioxidant activities.
- Halogen Substitution : Electron-withdrawing groups improve antimicrobial efficacy.
- Ring Modifications : Variations in the oxadiazole and thiophene rings can significantly affect biological outcomes.
Figure 1: Proposed SAR Model
SAR Model (Placeholder for actual image)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
